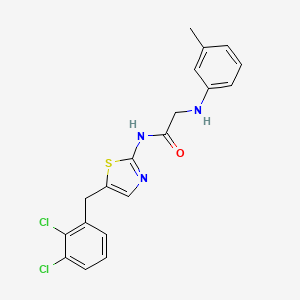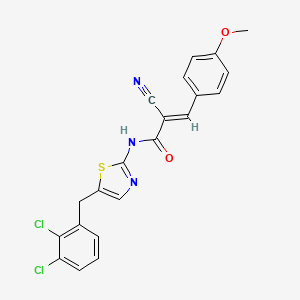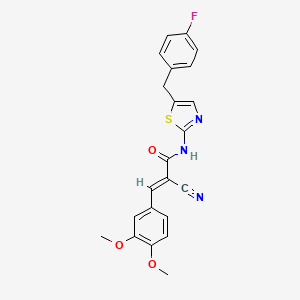acetic acid](/img/structure/B7733070.png)
[(5-nitro-1H-benzimidazol-2-yl)sulfanyl](phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid is a complex organic compound that features a benzimidazole ring substituted with a nitro group and a sulfanyl group attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or other suitable formylating agents.
Thioether Formation: The sulfanyl group is introduced by reacting the 2-position of the benzimidazole ring with a thiol reagent, such as thiophenol, under basic conditions.
Acylation: The final step involves the acylation of the sulfanyl group with phenylacetic acid chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for nitration and acylation steps, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 7-positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), typically under acidic or basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly those enzymes involved in oxidative stress and inflammation.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as oxidoreductases and proteases, which are involved in cellular oxidative stress and inflammation pathways.
DNA Interaction: The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to potential anticancer activity.
Comparison with Similar Compounds
(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid can be compared with other benzimidazole derivatives:
(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid vs. 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole: Both compounds have a nitro group on the benzimidazole ring, but the former has a sulfanyl group and a phenylacetic acid moiety, making it more versatile in terms of chemical reactivity and biological activity.
(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid vs. 2-(5-nitro-1H-benzimidazol-2-yl)phenol: The presence of the sulfanyl group in the former compound provides additional sites for chemical modification and potential biological interactions.
Similar Compounds
- 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole
- 2-(5-nitro-1H-benzimidazol-2-yl)phenol
- 2-(5-nitro-1H-benzimidazol-2-yl)thioacetic acid
Properties
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-14(20)13(9-4-2-1-3-5-9)23-15-16-11-7-6-10(18(21)22)8-12(11)17-15/h1-8,13H,(H,16,17)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPXRIRVCFLAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide](/img/structure/B7733047.png)

![(2E)-2-cyano-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B7733057.png)


![2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetic Acid](/img/structure/B7733083.png)
![2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B7733085.png)

